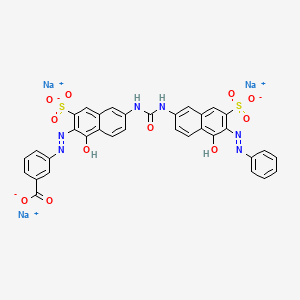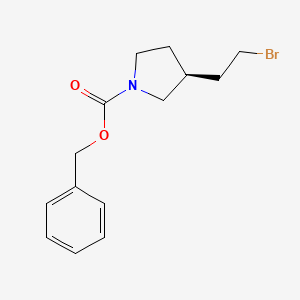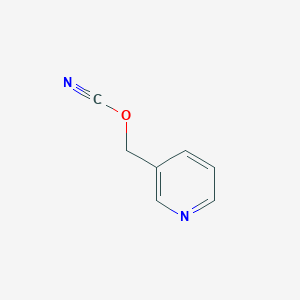
(Pyridin-3-yl)methyl cyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyridin-3-yl)methyl cyanate: is an organic compound with the molecular formula C7H6N2O . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . The compound is characterized by the presence of a cyanate group (-OCN ) attached to a methyl group (-CH2- ) which is further connected to the pyridine ring at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Pyridin-3-yl)methyl cyanate can be achieved through several methods. One common approach involves the reaction of 3-pyridylmethyl chloride with sodium cyanate in the presence of a suitable solvent such as acetonitrile. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using a packed column with a suitable catalyst can facilitate the efficient production of the compound with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Pyridin-3-yl)methyl cyanate can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include peracids such as m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, acetonitrile, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Sodium azide, dimethylformamide, elevated temperatures.
Major Products:
Oxidation: Pyridin-3-ylmethyl N-oxide.
Reduction: Pyridin-3-ylmethylamine.
Substitution: Pyridin-3-ylmethyl azide.
Aplicaciones Científicas De Investigación
Chemistry: (Pyridin-3-yl)methyl cyanate is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators. These compounds may exhibit biological activities such as anticancer, antibacterial, and antifungal properties .
Industry: The compound is also utilized in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials with specific functional attributes .
Mecanismo De Acción
The mechanism of action of (Pyridin-3-yl)methyl cyanate and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, thereby blocking its activity. The cyanate group can participate in nucleophilic attack, leading to the formation of covalent bonds with the target molecule. This interaction can disrupt normal cellular processes, resulting in the desired therapeutic effect .
Comparación Con Compuestos Similares
- Pyridin-2-ylmethyl cyanate
- Pyridin-4-ylmethyl cyanate
- 3-Cyanopyridine
Comparison: (Pyridin-3-yl)methyl cyanate is unique due to the position of the cyanate group on the pyridine ring. This positional isomerism can lead to differences in chemical reactivity and biological activity compared to its analogs. For instance, the 3-position attachment may result in distinct electronic and steric effects, influencing the compound’s interaction with molecular targets and its overall stability .
Propiedades
Número CAS |
231958-33-1 |
|---|---|
Fórmula molecular |
C7H6N2O |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
pyridin-3-ylmethyl cyanate |
InChI |
InChI=1S/C7H6N2O/c8-6-10-5-7-2-1-3-9-4-7/h1-4H,5H2 |
Clave InChI |
FQTASAVEFVFJLR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)COC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


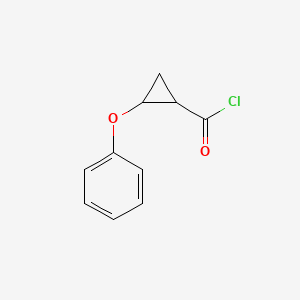
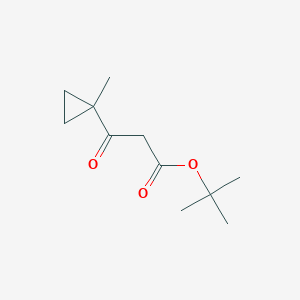

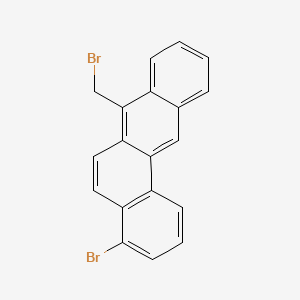
![(S)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13969967.png)
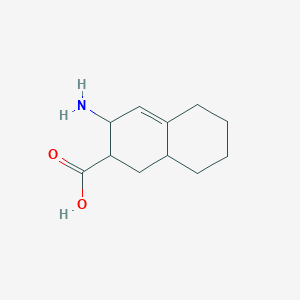
![(R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane](/img/structure/B13969978.png)
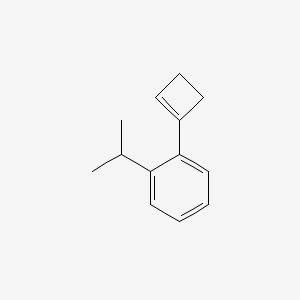
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969988.png)


